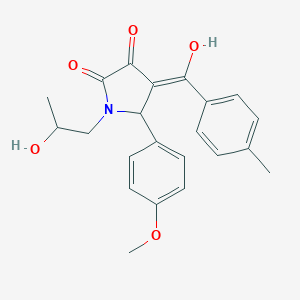![molecular formula C29H38N2O4 B282247 1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282247.png)
1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DBP-H, and is a member of the pyrrolone family of compounds.
Wissenschaftliche Forschungsanwendungen
DBP-H has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DBP-H has been shown to have anticancer properties and can induce cell death in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in various tissues. DBP-H has been used as a tool compound to study the role of specific proteins and enzymes in various biological processes.
Wirkmechanismus
The mechanism of action of DBP-H is not fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in the body, leading to changes in their activity. DBP-H has been shown to inhibit the activity of certain enzymes, leading to the induction of cell death in cancer cells. It also reduces the production of pro-inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects
DBP-H has been shown to have various biochemical and physiological effects. The compound induces cell death in cancer cells, reduces inflammation, and inhibits the activity of specific enzymes. DBP-H has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DBP-H has several advantages for lab experiments. The compound is easy to synthesize, has a high yield, and can be purified using standard techniques. It is also stable and can be stored for long periods. However, there are limitations to using DBP-H in lab experiments. The compound has low solubility in water, which can make it difficult to use in some assays. It also has limited stability in certain solvents, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of DBP-H. One area of research is the development of analogs of DBP-H with improved solubility and stability. Another area of research is the study of the compound's activity in vivo, as most studies have been conducted in vitro. The potential use of DBP-H as a therapeutic agent in cancer and inflammatory diseases is also an area of interest. Finally, the study of the compound's mechanism of action and its interactions with specific proteins and enzymes is an area of ongoing research.
Conclusion
In conclusion, DBP-H is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have anticancer and anti-inflammatory properties and can induce cell death in cancer cells. DBP-H has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the study of DBP-H, including the development of analogs, in vivo studies, and potential therapeutic applications.
Synthesemethoden
The synthesis of DBP-H involves the reaction of 3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with dibutylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of DBP-H is high, and the compound can be purified using standard techniques.
Eigenschaften
Molekularformel |
C29H38N2O4 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-4-6-16-30(17-7-5-2)18-9-19-31-26(23-10-8-11-24(32)20-23)25(28(34)29(31)35)27(33)22-14-12-21(3)13-15-22/h8,10-15,20,26,32-33H,4-7,9,16-19H2,1-3H3/b27-25+ |
InChI-Schlüssel |
RDGKNTLBDLSYMO-IMVLJIQESA-N |
Isomerische SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)O |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=CC=C3)O |
Kanonische SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


